Kinase Selectivity Profile: Galunisertib Demonstrates Multikinase Activity Distinct from Highly Selective Next-Generation Inhibitors
Galunisertib exhibits a multikinase inhibition profile with measurable activity against ALK4 (IC50 = 80 nM), TGFβR1 (IC50 = 170 nM), TGFβR2 (IC50 = 210 nM), MINK/MAP4K6 (IC50 = 190 nM), RIPK2 (IC50 = 220 nM), CK1α (IC50 = 260 nM), and MEKKK4 (IC50 = 280 nM), among others [1]. This contrasts with the next-generation inhibitor LY3200882, which was specifically engineered for high selectivity against TGFβRI (ALK5) with an IC50 of 38.2 nM and a substantially cleaner kinase panel profile [2]. Researchers must select galunisertib when multikinase activity is desired or when replicating clinical studies where this broader inhibition profile was present, whereas LY3200882 is appropriate for studies requiring minimal off-target kinase engagement.
| Evidence Dimension | In vitro kinase inhibition panel (IC50 values) |
|---|---|
| Target Compound Data | ALK4: 80 nM; TGFβR1: 170 nM; TGFβR2: 210 nM; MINK/MAP4K6: 190 nM; RIPK2: 220 nM; CK1α: 260 nM; MEKKK4: 280 nM |
| Comparator Or Baseline | LY3200882: TGFβRI (ALK5) IC50 = 38.2 nM; engineered for high selectivity with minimal off-target activity |
| Quantified Difference | Galunisertib inhibits multiple kinases at <300 nM, whereas LY3200882 is reported as a highly selective TGFβRI inhibitor |
| Conditions | Cell-free kinase inhibition assays using recombinant human kinases; specific assay conditions vary by kinase target |
Why This Matters
The multikinase profile of galunisertib may contribute to its observed preclinical and clinical effects, and this profile cannot be replicated by highly selective next-generation inhibitors; selection must align with the experimental question.
- [1] Sigma-Aldrich/Cenmed. Galunisertib (SML2851) Product Datasheet. View Source
- [2] MedChemExpress. LY3200882 Product Datasheet. View Source
